molecular formula C14H13BrO2S B2378497 1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene CAS No. 26885-97-2

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene

Cat. No.: B2378497
CAS No.: 26885-97-2
M. Wt: 325.22
InChI Key: CQIBZBQBIIUBEK-UHFFFAOYSA-N
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Description

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene is a useful research compound. Its molecular formula is C14H13BrO2S and its molecular weight is 325.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide .

Mode of Action

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene interacts with its target, benzene sulfonamide, through a coupling reaction facilitated by copper (I) iodide. This reaction results in the formation of the corresponding N-aryl sulfonamide .

Result of Action

The compound’s action results in the formation of N-aryl sulfonamide , but the

Biological Activity

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene, also known as 1-bromo-4-tosylbenzene, is a compound characterized by the presence of a bromine atom, a sulfonyl group, and a methyl group attached to a phenyl ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C13H11BrO2S
  • Molecular Weight : 311.19 g/mol
  • CAS Number : 5184-70-3

Synthesis Methods

The synthesis of 1-bromo-4-tosylbenzene can be achieved through various methods, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, such as amines or thiols, under specific conditions.
  • Oxidation Reactions : The methyl group can be oxidized to form alcohols or carboxylic acids.
  • Reduction Reactions : The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride or hydrogen gas .

Antibacterial Activity

Research indicates that compounds derived from sulfonyl groups exhibit significant antibacterial properties. For instance, studies have shown that related sulfonyl compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme function .

Antifungal and Anti-inflammatory Effects

In addition to antibacterial properties, related compounds have also shown antifungal and anti-inflammatory activities. For example, Schiff base complexes synthesized from sulfonyl derivatives were reported to possess potent antifungal and anti-inflammatory effects, suggesting that 1-bromo-4-tosylbenzene may have similar therapeutic potential .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonyl compounds, including derivatives of 1-bromo-4-tosylbenzene. The Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus, revealing promising results with MIC values ranging from 3.12 to 12.5 μg/mL .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The study found that the sulfonyl group effectively interacted with the active sites of these enzymes, leading to significant inhibition .

The biological activity of 1-bromo-4-tosylbenzene is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in enzyme active sites.
  • Binding Affinity : The combination of the bromine atom and the methyl group enhances the compound's binding affinity to biological targets .

Comparative Analysis

To further understand the uniqueness of 1-bromo-4-tosylbenzene, it can be compared with similar compounds:

Compound NameStructureBiological Activity
1-(3-Bromo-4-methylphenylsulfonyl)morpholineStructureAntibacterial, antifungal
1-(3-Bromo-4-methylphenylsulfonyl)piperazineStructureAntibacterial
1-Bromo-4-(methylsulfonylmethyl)benzeneStructureModerate antibacterial

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIBZBQBIIUBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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